
Structural Insights into the Oncostatin M and
gp130 Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MIV-6R

Cat. No.: B609071 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Oncostatin M (OSM), a pleiotropic cytokine of the interleukin-6 (IL-6) family, plays a crucial role

in a myriad of biological processes, including inflammation, hematopoiesis, and liver

development.[1] Its diverse functions are mediated through cell surface receptor complexes

containing the common signal-transducing subunit, glycoprotein 130 (gp130).[1][2] OSM

signaling is initiated through two distinct receptor complexes: the type I receptor, a heterodimer

of gp130 and the leukemia inhibitory factor receptor (LIFR), and the type II receptor, a

heterodimer of gp130 and the Oncostatin M Receptor (OSMR).[3][4] This guide focuses on the

structural biology of the type II OSM receptor complex, detailing the intricate molecular

interactions between OSM, OSMR (referred to herein as MIV-6R based on the user's query),

and gp130 that underpin its signaling functions.

Quantitative Analysis of Molecular Interactions
The assembly of the OSM/OSMR/gp130 signaling complex is a sequential process initiated by

the low-affinity binding of OSM to gp130.[1] This initial interaction is a prerequisite for the

subsequent high-affinity recruitment of OSMR to form a functional ternary signaling complex.[5]

The binding affinities and kinetics of these interactions have been characterized using various

biophysical techniques, primarily Surface Plasmon Resonance (SPR).
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Interacting
Molecules

Technique
Dissociatio
n Constant
(Kd)

Association
Rate (kon)

Dissociatio
n Rate
(koff)

Reference

Oncostatin M

(OSM) and

soluble

gp130

(sgp130)

In vitro

binding assay
10⁻⁸ M Not Reported Not Reported [6]

OSM-M1

(mutant) and

OSMR-gp130

complex

ELISA

6-fold higher

affinity for

OSMR-gp130

than LIFR-

gp130

Not Reported Not Reported [7]

OSM-M2

(mutant) and

OSMR-gp130

complex

ELISA

3- to 4-fold

reduced

difference in

affinity

compared to

wild-type

Not Reported Not Reported [7]

Radio-

iodinated

OSM and

various cell

lines

Scatchard

analysis

High affinity:

1-10 pM; Low

affinity: 0.4-1

nM

Not Reported Not Reported [2]

Structural Basis of Complex Assembly and
Signaling
Recent advances in cryogenic electron microscopy (cryo-EM) have provided unprecedented

high-resolution insights into the architecture of the fully assembled extracellular domains of

both type I and type II OSM receptor complexes. These structures reveal that the

juxtamembrane domains of the receptor complexes are brought into close proximity, a

conformation essential for the initiation of intracellular signaling.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://cloud-clone.com/products/SEA110Mu.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3463309/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3463309/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10502159/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The crystal structure of human OSM reveals a classic four-helix bundle topology.[8]

Mutagenesis studies have mapped the receptor-binding epitopes on the OSM surface. Site 2

on OSM is responsible for the initial interaction with gp130, while site 3 mediates the

subsequent binding to either LIFR or OSMR.[8]

Upon formation of the ternary OSM/OSMR/gp130 complex, the intracellular domains of gp130

and OSMR, which are constitutively associated with Janus kinases (JAKs), are brought into

close proximity. This proximity facilitates the trans-phosphorylation and activation of the JAKs,

which in turn phosphorylate tyrosine residues on the cytoplasmic tails of the receptors. These

phosphorylated tyrosines serve as docking sites for Signal Transducer and Activator of

Transcription (STAT) proteins, primarily STAT1, STAT3, and STAT5, as well as other signaling

adaptors like those involved in the Ras-MAPK and PI3K-Akt pathways.[1]

Signaling Pathways
The activation of the OSM/OSMR/gp130 receptor complex triggers multiple downstream

signaling cascades that regulate a wide array of cellular responses.
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Caption: Oncostatin M Signaling Pathway.
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Experimental Protocols
Cryo-Electron Microscopy (Cryo-EM) of the
OSM/OSMR/gp130 Complex
This protocol outlines the general workflow for determining the structure of the full extracellular

assembly of the OSM/OSMR/gp130 complex.[9]

Cryo-EM Workflow for OSM Receptor Complex

1. Protein Expression & Purification
(OSM, OSMR-ECD, gp130-ECD)

2. In vitro Complex Formation

3. Plunge-Freezing (Vitrification)

4. Cryo-EM Data Collection
(e.g., on a Titan Krios)

5. Image Processing
(Particle picking, 2D/3D classification)

6. 3D Reconstruction & Model Building

Click to download full resolution via product page

Caption: Cryo-EM Experimental Workflow.
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Protein Expression and Purification: The extracellular domains (ECDs) of human or mouse

OSMR and gp130, along with OSM, are expressed in a suitable system (e.g., HEK293 cells)

and purified to homogeneity.[9]

Complex Formation: The purified proteins are mixed in a specific molar ratio to allow for the

formation of the ternary complex.

Grid Preparation and Vitrification: The complex solution is applied to EM grids, blotted to

create a thin film, and rapidly plunge-frozen in liquid ethane to vitrify the sample.

Cryo-EM Data Collection: Data is collected on a high-end transmission electron microscope

(e.g., Titan Krios) equipped with a direct electron detector.

Image Processing: The collected micrographs are processed to select individual particle

images, which are then subjected to 2D and 3D classification and refinement to generate a

high-resolution 3D density map.[10][11]

Model Building and Refinement: An atomic model of the complex is built into the cryo-EM

density map and refined.[10][11]

Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions

in real-time.[2][12]

Sensor Chip Preparation: A suitable sensor chip (e.g., CM5) is activated for ligand

immobilization.

Ligand Immobilization: One of the binding partners (e.g., gp130-ECD) is covalently

immobilized onto the sensor chip surface.

Analyte Injection: A series of concentrations of the analyte (e.g., OSM) are injected over the

sensor surface, and the binding response is monitored over time.

Dissociation: After the association phase, a buffer is flowed over the chip to monitor the

dissociation of the analyte from the ligand.
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Regeneration: The sensor surface is regenerated to remove the bound analyte for the next

binding cycle.

Data Analysis: The resulting sensorgrams are fitted to appropriate binding models to

determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation

constant (Kd).[2]

Enzyme-Linked Immunosorbent Assay (ELISA) for
Binding and Quantification
ELISA is a plate-based assay technique designed for detecting and quantifying substances

such as peptides, proteins, antibodies, and hormones.[3]

Plate Coating: A 96-well microplate is coated with a capture antibody specific for one of the

components (e.g., OSM).

Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-

specific binding.

Sample/Standard Incubation: Samples or standards containing the protein of interest are

added to the wells and incubated.

Detection Antibody Incubation: A biotinylated detection antibody specific for a different

epitope on the target protein is added.

Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is

added, which binds to the biotinylated detection antibody.

Substrate Addition and Signal Detection: A chromogenic substrate for HRP is added, and the

color development is measured using a microplate reader. The intensity of the color is

proportional to the amount of the target protein in the sample.

Conclusion
The structural and biophysical characterization of the OSM/OSMR/gp130 signaling complex

has provided a detailed molecular blueprint for understanding its assembly and mechanism of

action. This knowledge is instrumental for the rational design of novel therapeutics targeting
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this pathway for the treatment of various inflammatory diseases and cancers where OSM

signaling is dysregulated. The experimental protocols outlined in this guide provide a

foundation for further research into the intricate details of this important cytokine signaling

system.
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To cite this document: BenchChem. [Structural Insights into the Oncostatin M and gp130
Interaction: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609071#structural-biology-of-miv-6r-and-gp130-
interaction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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